Phenyramidol Glucuronide
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H22N2O7 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-phenyl-2-(pyridin-2-ylamino)ethoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C19H22N2O7/c22-14-15(23)17(18(25)26)28-19(16(14)24)27-12(11-6-2-1-3-7-11)10-21-13-8-4-5-9-20-13/h1-9,12,14-17,19,22-24H,10H2,(H,20,21)(H,25,26)/t12?,14-,15-,16+,17-,19+/m0/s1 |
InChI Key |
MCRHUVXLYYFQQH-LMQNMRCQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=N2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Formation and Biotransformation Pathways of Phenyramidol Glucuronide
Hepatic Glucuronidation of Phenyramidol
The clearance of Phenyramidol occurs predominantly in the liver via glucuronidation. hilarispublisher.com This process involves the conjugation of Phenyramidol with glucuronic acid, which transforms the lipophilic drug into a more water-soluble metabolite, Phenyramidol Glucuronide. dergipark.org.tr This increased hydrophilicity facilitates its excretion from the body through urine and, to some extent, bile. dergipark.org.trresearchgate.net The literature on the specific metabolic pathways of Phenyramidol is noted to be limited. dergipark.org.tr
Glucuronidation is a major Phase II metabolic pathway responsible for the metabolism of a wide array of drugs and endogenous compounds. wikipedia.org The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.orgmdpi.com This enzymatic process typically occurs in the endoplasmic reticulum of liver cells, although UGT enzymes are also present in other tissues. wikipedia.org
Identification of Primary Glucuronidation Site(s) on Phenyramidol
Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved
The specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the glucuronidation of Phenyramidol have not been characterized in published research. The UGT superfamily is the second most significant group of enzymes involved in drug metabolism after cytochrome P450 enzymes. ebmconsult.com In humans, these enzymes are primarily categorized into the UGT1 and UGT2 families, which are responsible for the glucuronidation of most drugs. criver.com
Different UGT isoforms exhibit distinct but often overlapping substrate specificities. Key isoforms frequently involved in the metabolism of therapeutic drugs include UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7. criver.comyoutube.com Without specific phenotyping studies using recombinant human UGTs or chemical inhibition assays with human liver microsomes, the contribution of individual isoforms to Phenyramidol glucuronidation remains unknown. criver.com
| UGT Isoform | Primary Tissue Location | Common Drug/Endogenous Substrates |
|---|---|---|
| UGT1A1 | Liver, GI Tract | Bilirubin (B190676), Irinotecan (B1672180), β-estradiol |
| UGT1A3 | Liver, GI Tract | Amitriptyline, Ketoprofen |
| UGT1A4 | Liver | Imipramine, Lamotrigine, Amitriptyline |
| UGT1A6 | Liver, GI Tract | Acetaminophen, Salicylic Acid, 4-Nitrophenol |
| UGT1A9 | Liver, Kidney | Mycophenolic Acid, Propofol, Furosemide |
| UGT2B7 | Liver, Kidney, GI Tract | Morphine, Codeine, NSAIDs (e.g., Naproxen), Valproic Acid |
| UGT2B15 | Liver, Prostate | S-oxazepam, Lorazepam |
Note: This table provides general information about UGT isoforms and is not specific to Phenyramidol metabolism, for which detailed data is not available.
Role of UDP-Glucuronic Acid (UDPGA) in this compound Synthesis
The synthesis of this compound is dependent on the co-substrate uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). mdpi.com UDPGA serves as the donor of the glucuronic acid moiety that is transferred to the Phenyramidol molecule during the enzymatic reaction. mdpi.com This process is a fundamental characteristic of all glucuronidation reactions. The UGT enzyme catalyzes the transfer of glucuronic acid from UDPGA to a suitable functional group on the substrate (Phenyramidol), leading to the formation of the more polar glucuronide conjugate and the release of uridine diphosphate (UDP). wikipedia.org The availability of UDPGA within the cell can be a rate-limiting factor for glucuronidation.
Formation of Secondary Phenyramidol Metabolite Glucuronides
The formation of secondary metabolites, typically involving a Phase I reaction followed by glucuronidation, is a common biotransformation sequence for many drugs. mdpi.com However, there is no scientific literature available that documents the formation of secondary Phenyramidol metabolite glucuronides.
Hydroxylation-Glucuronidation Pathways
A common pathway for drug metabolism involves initial hydroxylation of the parent compound by Cytochrome P450 (CYP) enzymes, followed by conjugation of the newly formed hydroxyl group with glucuronic acid. mdpi.comquizlet.com This two-step process results in a hydroxylated glucuronide metabolite. There are currently no research findings to suggest that Phenyramidol undergoes this hydroxylation-glucuronidation pathway. Studies have not identified hydroxylated intermediates of Phenyramidol that would serve as substrates for UGT enzymes.
Disposition and Excretion Kinetics of Phenyramidol Glucuronide
Elimination Pathways of Phenyramidol Glucuronide
Once formed, this compound is eliminated from the body through two primary pathways: renal excretion and biliary excretion. These routes are essential for clearing the conjugated metabolite from systemic circulation.
Renal Excretion of Conjugated Phenyramidol
The primary route for the elimination of this compound is through the kidneys. After its formation in the liver, the conjugated form of the drug is transported via the bloodstream to the kidneys, where it is subsequently excreted in the urine. This process of renal clearance is a common pathway for water-soluble metabolites. Polar compounds, such as glucuronide conjugates, are less likely to be reabsorbed back into the circulation from the renal tubules and are therefore efficiently removed from the body. The kidneys handle drug excretion through glomerular filtration and active tubular secretion, processes that are crucial for eliminating metabolites like this compound.
Biliary Excretion of this compound
In addition to renal clearance, a significant portion of Phenyramidol is excreted into the bile as its glucuronide conjugate. This elimination route is particularly important for larger molecules and conjugated metabolites. The process of conjugation with glucuronic acid increases the molecule's suitability for transport into the bile. This pathway not only contributes to the clearance of the drug but also serves as the initial step for its entry into the enterohepatic recirculation cycle.
Table 1: Summary of this compound Elimination Pathways
| Elimination Pathway | Description | Key Characteristics |
|---|---|---|
| Renal Excretion | The primary route of elimination where the conjugated metabolite is filtered by the kidneys and excreted in the urine. | Involves glomerular filtration and active tubular secretion. Efficiently removes polar, water-soluble glucuronide conjugates. |
| Biliary Excretion | The glucuronide conjugate is actively transported from the liver into the bile. | Facilitated by conjugation. Leads to the entry of the metabolite into the gastrointestinal tract. |
Enterohepatic Recirculation of Phenyramidol and its Glucuronide
The biliary excretion of this compound initiates a process known as enterohepatic recirculation, which can significantly influence the drug's pharmacokinetics. This recycling process involves the deconjugation of the metabolite in the intestine and subsequent reabsorption of the parent drug.
Role of Bacterial Beta-Glucuronidase in Intestinal Hydrolysis
After being excreted into the small intestine via the bile, this compound is exposed to enzymes produced by the gut microbiota. Specifically, bacterial β-glucuronidase cleaves the glucuronic acid moiety from the metabolite, a process known as hydrolysis. This enzymatic action reverts the conjugate back to its parent form, free phenyramidol. The hydrolysis of glucuronide conjugates by intestinal bacteria is a critical step that allows for the reabsorption of the liberated parent drug.
Impact on Systemic Exposure and Clearance
Table 2: The Process of Phenyramidol Enterohepatic Recirculation
| Step | Location | Mechanism | Outcome |
|---|---|---|---|
| 1. Biliary Excretion | Liver to Small Intestine | This compound is secreted into bile. | Metabolite enters the gastrointestinal tract. |
| 2. Intestinal Hydrolysis | Small Intestine | Bacterial β-glucuronidase cleaves the glucuronide conjugate. | Free (parent) phenyramidol is regenerated. |
| 3. Reabsorption | Intestine to Bloodstream | The liberated, more lipophilic parent drug is reabsorbed into portal circulation. | Phenyramidol re-enters systemic circulation. |
| 4. Recirculation | Bloodstream to Liver | Reabsorbed drug returns to the liver for potential re-conjugation. | Prolonged systemic exposure and modified clearance of the drug. |
Tissue Distribution and Reservoir Effects Preceding Glucuronidation
Before phenyramidol undergoes glucuronidation in the liver, it is distributed throughout the body via the systemic circulation. The efficacy of a drug is dependent on its distribution to specific tissues. Phenyramidol acts as a centrally acting muscle relaxant by inhibiting interneuronal activity in the spinal cord and brainstem, which indicates that the parent drug distributes to the central nervous system to exert its therapeutic effects.
The distribution of a drug into various body compartments is influenced by its physicochemical properties, such as lipid solubility. While specific studies on the tissue accumulation or potential reservoir effects of phenyramidol are limited, its ability to cross the blood-brain barrier suggests it possesses the necessary characteristics to distribute into non-vascular tissues before being transported to the liver for its metabolic conversion to this compound.
Skeletal Muscle as a Reservoir for Parent Phenyramidol
The disposition and excretion kinetics of this compound are intrinsically linked to the distribution and metabolism of its parent compound, Phenyramidol. A critical aspect of this relationship is the potential for parent Phenyramidol to accumulate in certain tissues, thereby influencing the rate and duration of its subsequent metabolism and excretion. However, based on the available scientific literature, there is no direct evidence to suggest that skeletal muscle acts as a significant reservoir for Phenyramidol.
Studies on the pharmacokinetics of Phenyramidol have primarily focused on its concentration in plasma. Following oral administration, Phenyramidol is readily absorbed from the gastrointestinal tract, with peak plasma concentrations being achieved within 40-45 minutes. The elimination half-life of the parent drug has been reported to be approximately 11 hours. While Phenyramidol is known to be a skeletal muscle relaxant, this pharmacological action does not necessitate its accumulation within the muscle tissue itself. The therapeutic effects are mediated through the inhibition of interneuronal activity in the spinal cord and brainstem.
Without specific studies measuring the concentration of Phenyramidol in skeletal muscle tissue over time, the concept of it serving as a reservoir remains hypothetical. The distribution of a drug into tissues is governed by various factors, including its physicochemical properties, plasma protein binding, and the rate of blood flow to the tissue. While skeletal muscle receives a substantial portion of cardiac output, which could facilitate drug distribution, there is no data to confirm prolonged retention of Phenyramidol in this compartment.
The following table summarizes the known pharmacokinetic parameters of the parent drug, Phenyramidol, which are relevant to understanding the subsequent formation and excretion of its glucuronide metabolite.
| Pharmacokinetic Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 40-45 minutes |
| Elimination Half-Life (t½) | ~11 hours |
| Primary Site of Metabolism | Liver |
| Primary Route of Excretion of Metabolite | Urine |
Implications for Metabolite Formation Rate
The rate of formation of this compound is dependent on the concentration of the parent drug, Phenyramidol, available to the metabolizing enzymes in the liver. Phenyramidol undergoes metabolism in the liver through glucuronidation, a process that conjugates the drug with glucuronic acid to form the more water-soluble this compound, which is then primarily excreted by the kidneys.
If skeletal muscle were to act as a reservoir for Phenyramidol, it would have significant implications for the rate of formation of its glucuronide metabolite. A reservoir effect would entail a slower, more sustained release of the parent drug into the systemic circulation. This, in turn, would lead to a prolonged but potentially lower rate of presentation of Phenyramidol to the liver for metabolism.
Consequently, instead of a sharp peak in the formation of this compound corresponding to the peak plasma concentration of the parent drug, a reservoir would result in a more extended phase of metabolite formation. The rate of glucuronidation would be less influenced by the initial absorption phase and more by the slow release from the muscle tissue. This would effectively prolong the duration of metabolite presence in the body and its subsequent excretion.
However, as there is no conclusive evidence to support the role of skeletal muscle as a reservoir for Phenyramidol, the kinetics of this compound formation are likely more directly correlated with the plasma concentration of the parent drug following absorption. The metabolism of Phenyramidol is a key step in its clearance, and the resulting glucuronide is the principal form in which the drug is eliminated from the body.
Pharmacological and Toxicological Implications of Phenyramidol Glucuronide
Metabolite-Mediated Pharmacological Effects (Theoretical Framework from other glucuronides)
The most well-documented example of a pharmacologically potent metabolite is morphine-6-glucuronide (B1233000) (M6G), a major metabolite of morphine. nih.gov Multiple lines of evidence confirm that M6G is a potent analgesic. nih.gov It exhibits a high affinity for the µ-opioid receptor and is capable of crossing the blood-brain barrier to exert its effects. nih.gov In some cases, the activity of the glucuronide metabolite can even surpass that of the parent drug.
This principle forms a theoretical framework for considering the potential activity of phenyramidol glucuronide. While specific pharmacological studies on this compound are not extensively documented, it is conceivable that it could retain a portion of the analgesic and muscle relaxant properties of the parent phenyramidol molecule. The degree of any such activity would depend on its ability to interact with relevant biological targets and its distribution to sites of action.
Table 1: Examples of Pharmacologically Active Glucuronide Metabolites
| Parent Drug | Glucuronide Metabolite | Observed Pharmacological Effect |
|---|---|---|
| Morphine | Morphine-6-glucuronide | Potent analgesic activity nih.gov |
Reactive Glucuronide Species Formation and Covalent Adducts
Certain types of glucuronides, specifically 1-β-O-acyl glucuronides formed from drugs containing carboxylic acid groups, are known to be chemically reactive. liverpool.ac.ukrsc.orgclinpgx.org These metabolites are not stable and can undergo spontaneous chemical reactions, including intramolecular rearrangement (acyl migration) and hydrolysis. rsc.orgclinpgx.org Acyl migration leads to the formation of various positional isomers (e.g., 2-, 3-, and 4-O-acyl isomers) which can be more reactive than the original metabolite. nih.govresearchgate.net
These reactive intermediates can subsequently bind covalently to nucleophilic sites on macromolecules, most notably proteins, to form drug-protein adducts. liverpool.ac.ukclinpgx.orgnih.gov This covalent binding has been hypothesized to be a potential mechanism for initiating idiosyncratic adverse drug reactions, possibly by altering protein function or by forming neoantigens that trigger an immune response. nih.govresearchgate.netnih.govnih.gov
It is crucial to note that this reactivity is characteristic of acyl glucuronides. Phenyramidol, which contains a secondary alcohol functional group, does not form an acyl glucuronide but rather a more stable ether glucuronide. Ether glucuronides possess a stable glycosidic bond and are not generally considered reactive in the manner of acyl glucuronides. liverpool.ac.uk Therefore, the formation of reactive species and covalent adducts through the acyl migration pathway is not an expected toxicological issue for this compound.
Table 2: Examples of Drugs Forming Reactive Acyl Glucuronides and Protein Adducts
| Drug | Evidence of Protein Adduct Formation |
|---|---|
| Valproic Acid | Adducts detected in plasma of patients liverpool.ac.uk |
| Benoxaprofen | Forms covalent adducts with Human Serum Albumin (HSA) in vitro liverpool.ac.uk |
| Salicylic Acid (from Aspirin) | Covalent adducts detected in plasma of humans taking aspirin (B1665792) nih.gov |
| Diclofenac | Known to form reactive acyl glucuronides scispace.com |
Potential for Glucuronide-Mediated Enzyme Inhibition (e.g., Phase I enzymes by glucuronides)
Metabolites, including glucuronides, can act as inhibitors of drug-metabolizing enzymes, leading to potential drug-drug interactions. windows.net The inhibition of cytochrome P450 (CYP450) enzymes, a key family of Phase I enzymes, is a common mechanism for such interactions. nih.gov This inhibition can be reversible (competitive or non-competitive) or irreversible, also known as mechanism-based inhibition, where a reactive metabolite binds to and inactivates the enzyme. nih.govsolvobiotech.com
Several glucuronide metabolites have been identified as inhibitors of CYP enzymes. For instance, gemfibrozil (B1671426) acyl glucuronide is a known mechanism-based inactivator of CYP2C8. dovepress.com Similarly, the acyl glucuronide of candesartan (B1668252) was found to be a more potent inhibitor of CYP2C8 than the parent drug itself. dovepress.com These findings demonstrate that the glucuronide form of a drug can have a distinct and clinically relevant inhibitory profile.
While the parent drug phenyramidol is known to inhibit the metabolism of other drugs like tolbutamide (B1681337) and bishydroxycoumarin, specific data on the enzyme-inhibiting potential of this compound is lacking. nafdac.gov.ng In theory, it is possible that this compound could inhibit certain CYP isoforms or other enzymes. However, without experimental data, this remains a theoretical consideration. Given that phenyramidol forms an ether glucuronide, it is less likely to be a mechanism-based inhibitor, a process that often involves the formation of a reactive intermediate. nih.gov
Table 3: Examples of Glucuronide Metabolites with Inhibitory Effects on CYP Enzymes
| Glucuronide Metabolite | Target Enzyme | Type of Inhibition / Potency |
|---|---|---|
| Gemfibrozil acyl glucuronide | CYP2C8 | Mechanism-based inactivation dovepress.com |
| Candesartan acyl glucuronide | CYP2C8 | Strongest inhibitory effect among its metabolites (IC50=18.9 µmol/L) dovepress.com |
Accumulation of Glucuronide Metabolites in Specific Organ Systems
The distribution of a drug and its metabolites into various tissues is a complex process governed by factors such as blood flow, tissue permeability, and the activity of drug transporter proteins. msdmanuals.comwikipedia.org Glucuronides are hydrophilic molecules that generally require transporters to move across cell membranes. nih.govresearchgate.net Therefore, their disposition is highly dependent on efflux and uptake transporters located in key organs such as the liver, kidneys, and intestine. researchgate.netnih.gov
Glucuronidation occurs primarily in the liver, making it a central organ for the presence of glucuronide metabolites. msdmanuals.comwikipedia.org Following their formation, these conjugates are eliminated from the body via urine or feces (through bile). nih.govwikipedia.org Phenyramidol metabolism follows this pattern, with the liver being the site of glucuronidation and the kidneys being a primary route of excretion for the conjugated form. dergipark.org.trhilarispublisher.com
Consequently, the highest concentrations of this compound would be expected in the liver and kidneys. Accumulation in these organs could occur if the rate of formation exceeds the rate of elimination. One case report has hypothesized that the accumulation of conjugated phenyramidol products in the renal tubules could be a potential mechanism for nephrotoxicity. hilarispublisher.com Furthermore, a significant portion of phenyramidol is excreted in the bile and enters into enterohepatic circulation, where the glucuronide can be cleaved by bacterial enzymes in the gut, releasing the parent drug for reabsorption. dergipark.org.tr This process indicates a substantial presence of this compound in the hepatobiliary system and gastrointestinal tract.
The tissue distribution of glucuronides is largely dictated by the expression and localization of transporters like Multidrug Resistance-Associated Proteins (MRPs). nih.gov For example, basolateral transporters (e.g., MRP3) can move glucuronides into the bloodstream, while apical transporters (e.g., MRP2) eliminate them into the bile or urine. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Benoxaprofen |
| Bishydroxycoumarin |
| Candesartan |
| Candesartan acyl glucuronide |
| Clofibric Acid |
| Clofibric acid glucuronide |
| Clopidogrel |
| Clopidogrel acyl glucuronide |
| Diclofenac |
| Gemfibrozil |
| Gemfibrozil acyl glucuronide |
| Morphine |
| Morphine-6-glucuronide |
| Phenyramidol |
| This compound |
| Salicylic Acid |
| Tolbutamide |
| Valproic Acid |
In Vitro and in Vivo Research Models for Phenyramidol Glucuronide Studies
In Vitro Metabolic Systems
In vitro, or test-tube, models provide a controlled environment to investigate specific metabolic reactions, such as glucuronidation, free from the complex physiological interactions of a living organism.
Pooled Human Liver Microsomes
Pooled human liver microsomes (HLMs) are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes from multiple donors. thermofisher.combioivt.com They are a primary tool in drug metabolism studies because they contain a high concentration of drug-metabolizing enzymes, including the UDP-glucuronosyltransferase (UGT) family responsible for glucuronidation. thermofisher.commdpi.com In a typical assay, Phenyramidol would be incubated with HLMs in the presence of the necessary cofactor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). mdpi.comnih.gov This system allows researchers to determine the rate of Phenyramidol Glucuronide formation and to screen for potential drug-drug interactions by observing if other compounds inhibit this metabolic pathway. nih.gov The use of pooled microsomes from many donors helps to average out the effects of genetic variability in enzyme activity, providing a more representative estimation of metabolic rates in the general population. bioivt.com
Recombinant Human UDP-Glucuronosyltransferase (UGT) Enzymes
To identify the specific UGT isoforms responsible for the glucuronidation of Phenyramidol, researchers utilize recombinant human UGT enzymes. These are individual UGT enzymes, such as UGT1A1, UGT1A9, or members of the UGT2B family, produced in cell lines (e.g., baculovirus-infected insect cells). nih.gov By incubating Phenyramidol with each of these specific enzymes separately, scientists can pinpoint which isoform or isoforms exhibit the highest activity towards the compound. mdpi.comnih.gov This information is vital for predicting potential drug-drug interactions where two drugs are metabolized by the same UGT isoform, and for understanding interindividual differences in metabolism due to genetic polymorphisms in specific UGT genes.
Isolated Perfused Organ Models (e.g., Rat Liver)
The isolated perfused organ model, particularly the isolated perfused rat liver, provides a more physiologically intact system than microsomes while still remaining outside of a whole animal. nih.gov In this ex vivo model, the liver is surgically removed and maintained in a viable state by perfusing it with an oxygenated, nutrient-rich solution through its vasculature. nih.gov Studies involving the perfusion of rat livers with Phenyramidol have demonstrated that the drug is rapidly taken up by the liver and metabolized. The primary metabolite recovered from the bile in these experiments is this compound, confirming the liver as a principal site of this conjugation reaction. nih.gov This model allows for the study of hepatic uptake, metabolism, and biliary excretion of the glucuronide conjugate in a complete organ architecture. nih.gov
Preclinical Animal Models for Disposition and Metabolism Studies
Preclinical animal models are indispensable for understanding how a compound and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) in a whole living system.
Rodent Models (e.g., Mice, Rats)
Rodents, particularly rats and mice, are standard models for in vivo metabolism studies. nih.gov Following administration of Phenyramidol to these animals, its metabolic fate can be traced by analyzing biological samples like urine, feces, and bile. nih.gov In both rats and mice, Phenyramidol is extensively metabolized, with this compound being identified as the major metabolite. nih.gov
Studies have shown significant biliary excretion of the glucuronide conjugate in rats. nih.gov Analysis of bile collected from cannulated rats revealed that a substantial portion of the administered Phenyramidol dose is eliminated as the glucuronide metabolite via this route. Urinary excretion is another important pathway, with this compound being the main metabolic product found in the urine of both rats and mice. nih.gov
Below is a table summarizing typical findings related to the excretion of Phenyramidol metabolites in rodent models.
| Species | Route of Excretion | Primary Metabolite | Key Finding |
| Rat | Bile | This compound | A major pathway for the elimination of the glucuronide conjugate. nih.gov |
| Rat | Urine | This compound | Significant amounts of the glucuronide metabolite are excreted via the kidneys. nih.gov |
| Mouse | Urine | This compound | The glucuronide is the principal metabolite identified in urine samples. nih.gov |
Non-Rodent Models (e.g., Dogs)
Non-rodent models, such as dogs, are often used in preclinical studies to provide data from a species that may have metabolic pathways more similar to humans than rodents. nih.gov While specific studies detailing the comprehensive metabolism and disposition of Phenyramidol in dogs are not as extensively reported as in rodents, the general use of such models is to confirm metabolic pathways and assess pharmacokinetic profiles in a larger animal. These studies help to identify any significant species differences in metabolism before advancing to human trials. nih.gov
Aquatic Models (e.g., Zebrafish) for Comparative Metabolism Studies
The zebrafish (Danio rerio) has emerged as a valuable in vivo model for toxicological screening and metabolism studies due to its genetic similarity to humans, rapid development, and cost-effectiveness. Zebrafish possess drug-metabolizing enzyme systems, including cytochrome P450 (CYP450) and UDP-glucuronosyltransferase (UGT) enzymes, which are crucial for Phase I and Phase II metabolism, respectively nih.gov. This enables them to perform a range of metabolic reactions analogous to those in mammals, such as oxidation, hydroxylation, and conjugation, including glucuronidation nih.gov.
In the context of comparative metabolism, zebrafish larvae are utilized to profile the metabolites of xenobiotics. Studies have demonstrated that zebrafish can effectively metabolize various drugs via glucuronidation, a key pathway for the detoxification and excretion of many pharmaceuticals. Research on other compounds has shown that zebrafish can generate glucuronide conjugates, and these metabolites can be identified using advanced analytical techniques like high-resolution mass spectrometry mdpi.com. This capability makes the zebrafish a suitable preliminary model for understanding potential metabolic pathways before moving to more complex mammalian systems.
A search of the scientific literature did not yield any studies specifically investigating the metabolism of Phenyramidol or the formation of this compound using the zebrafish model. However, a hypothetical study could expose zebrafish larvae to Phenyramidol to identify and quantify the production of its glucuronide metabolite compared to the parent drug.
Table 1: Illustrative Data from a Hypothetical Zebrafish Metabolism Study This table is a conceptual example of data that could be generated from a study on a generic compound and does not represent actual findings for this compound.
| Compound Analyte | Mean Concentration in Larvae (ng/g) | Mean Concentration in Media (ng/mL) | Primary Metabolic Reaction |
| Parent Drug | 150.2 | 45.8 | - |
| Glucuronide Metabolite | 88.5 | 112.3 | Phase II Glucuronidation |
| Hydroxylated Metabolite | 25.1 | 30.5 | Phase I Oxidation |
Advanced In Vivo Modeling Approaches
Humanized UDP-Glucuronosyltransferase (UGT) Mouse Models
To overcome species differences in drug metabolism and improve the prediction of human drug clearance, humanized mouse models have been developed. Specifically, humanized UGT1 (hUGT1) mice were created by introducing the human UGT1A locus into mice lacking the murine ortholog (Ugt1) nih.govnih.gov. These models are powerful tools for studying the glucuronidation of drugs that are substrates for human UGT enzymes, providing a more accurate in vivo system for predicting human pharmacokinetics and potential drug-induced toxicities nih.govnih.gov.
These models have been successfully used to evaluate the clearance of various drugs known to be metabolized by UGT1A1, such as SN-38 (the active metabolite of irinotecan) and ezetimibe (B1671841) nih.gov. By comparing drug metabolism in wild-type mice with humanized UGT mice, researchers can delineate the specific contribution of human UGT enzymes to a drug's disposition. This is particularly valuable for compounds where glucuronidation is the primary clearance pathway.
There is no published research available that has utilized humanized UGT mouse models to investigate the metabolism of Phenyramidol or the specific formation and clearance of this compound. Such a study would be instrumental in determining which human UGT isoforms are responsible for Phenyramidol glucuronidation and how genetic variations in these enzymes might affect its metabolism in the human population.
Table 2: Representative Findings from a Humanized UGT Mouse Study for a UGT1A1 Substrate This table presents example data for a compound metabolized by UGT1A1 to illustrate the utility of the model and does not represent actual data for Phenyramidol.
| Mouse Model | Drug Analyte | Plasma AUC (ng·h/mL) | Apparent Clearance (mL/min/kg) |
| Wild-Type C57BL/6 | Parent Drug | 1,200 | 15.0 |
| Wild-Type C57BL/6 | Glucuronide Metabolite | 4,500 | - |
| Humanized UGT1 Mouse | Parent Drug | 850 | 21.2 |
| Humanized UGT1 Mouse | Glucuronide Metabolite | 7,800 | - |
Factors Influencing Phenyramidol Glucuronide Metabolism and Interindividual Variability
Interspecies Differences in Glucuronidation Pathways
The metabolism of drugs, including the process of glucuronidation, often exhibits marked differences between species. These variations are typically due to differences in the expression levels, substrate specificity, and kinetic properties of UGT enzymes among different animal species nih.govresearchgate.net. For instance, studies on other compounds have shown that the rate and type of glucuronide metabolites formed can differ significantly between humans, monkeys, dogs, rats, and mice nih.gov. While early pharmacological studies investigated the metabolism of Phenyramidol in rodents and dogs, detailed comparative data on the glucuronidation pathways and the specific UGT enzymes involved across different species are not extensively documented in recent literature nih.govnih.gov. General research into N-glucuronidation has revealed that some pathways are largely restricted to humans, with different metabolite profiles observed in species like rats, mice, dogs, and monkeys, underscoring the challenge of extrapolating animal data to humans helsinki.fi.
Genetic Polymorphisms of UDP-Glucuronosyltransferases (UGTs)
A significant source of variability in drug metabolism among humans stems from genetic polymorphisms in the genes encoding UGT enzymes nih.govnih.gov. The UGT superfamily, particularly the UGT1A and UGT2B subfamilies, are highly polymorphic nih.govmdpi.com. These genetic variations can lead to the production of enzymes with reduced, absent, or altered activity, thereby affecting the rate of glucuronidation nih.gov.
For example, the UGT1A128* polymorphism is well-known to reduce the expression of the UGT1A1 enzyme, which can impair the metabolism of drugs that are substrates for this enzyme, such as the anticancer agent irinotecan (B1672180) nih.govnih.gov. Similarly, polymorphisms in other UGT genes, like UGT1A9 and UGT2B7, have been shown to influence the metabolism of a variety of drugs nih.govnih.gov. While it is established that genetic variants in UGT genes are a major factor in interindividual differences in drug glucuronidation, specific studies identifying which UGT polymorphisms directly affect the metabolism of Phenyramidol are limited. However, the principle remains that genetic differences in UGTs are a likely contributor to the observed variability in Phenyramidol clearance.
| UGT Gene | Common Polymorphism | Functional Effect | Example Affected Drugs (Not Phenyramidol) |
|---|---|---|---|
| UGT1A1 | UGT1A128 | Reduced gene expression and enzyme activity | Irinotecan, Bilirubin (B190676) nih.govnih.gov |
| UGT1A6 | Multiple variants | Altered catalytic activity | Various xenobiotic phenols nih.gov |
| UGT1A9 | UGT1A93 | Altered functionality | Mycophenolic acid nih.govnih.gov |
| UGT2B7 | UGT2B7*2 | Reduced glucuronidation capacity | Mycophenolic acid, Tamoxifen, Diclofenac nih.gov |
| UGT2B15 | Multiple variants | Altered catalytic activity | (S)-oxazepam nih.govnih.gov |
Enzyme Induction and Inhibition Effects on Glucuronidation
The rate of Phenyramidol glucuronidation can be significantly altered by the co-administration of other drugs or exposure to certain environmental substances that either induce or inhibit UGT enzymes criver.comnih.gov.
Enzyme Induction : This process involves a substance increasing the synthesis of UGT enzymes, which leads to a faster rate of metabolism nih.govpharmacytimes.com. Well-known inducers of drug-metabolizing enzymes include drugs like rifampin and phenobarbital (B1680315) pharmacytimes.comdrugbank.com. Induction typically occurs over a period of days to weeks of repeated exposure to the inducing agent pharmacytimes.com. This accelerated metabolism can decrease the plasma concentration and potentially the efficacy of a co-administered drug that is a substrate for the induced enzyme.
Enzyme Inhibition : Conversely, enzyme inhibition occurs when a substance binds to the UGT enzyme and prevents it from metabolizing its substrate, leading to a decreased rate of metabolism youtube.comlongdom.org. This can result in higher plasma concentrations of the drug, potentially increasing the risk of toxicity nih.gov. Inhibition can be competitive, where the inhibitor competes with the substrate for the enzyme's active site, or non-competitive youtube.com. While early research suggested Phenyramidol might affect the metabolism of other drugs like bishydroxycoumarin, specific agents that induce or inhibit the glucuronidation of Phenyramidol itself have not been well-characterized in the available literature nih.gov.
Physiological and Pathophysiological Modulators of Glucuronide Formation
Various physiological and disease states can modulate the efficiency of glucuronidation, contributing to variability in the metabolism of Phenyramidol nih.gov.
Physiological Factors :
Age : Newborns have a low capacity for drug glucuronidation due to the immaturity of UGT enzyme expression, which reaches adult levels at around 20 months of age. In the elderly, clearance of some glucuronidated drugs may be decreased nih.gov.
Gender : Sex-based differences in glucuronidation have been observed for certain drugs, with males showing higher clearance for compounds like oxazepam, which may be due to hormonal influences on UGT expression nih.gov.
Nutritional Status : Malnutrition can impair metabolic processes, including glucuronidation nih.gov.
Pathophysiological Factors :
Liver Disease : Since the liver is the primary site of Phenyramidol metabolism, any significant hepatic impairment, such as cirrhosis or hepatitis, is expected to reduce glucuronidation capacity dergipark.org.trnih.gov. This can lead to decreased clearance and accumulation of the drug. Indeed, Phenyramidol has been associated with elevated liver enzymes and is recommended to be used with caution in patients with liver disease tubitak.gov.trresearchgate.netdovepress.com.
Other Diseases : Conditions like hypothyroidism have been shown to decrease the glucuronidation of certain drugs nih.gov.
Q & A
Basic Research Questions
Q. How can Phenyramidol Glucuronide be reliably detected and quantified in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for high sensitivity and specificity. Optimize chromatographic separation using reversed-phase columns (e.g., C18) and gradient elution to resolve this compound from other phase I/II metabolites. Validate the method for linearity (e.g., 0.1–100 nM), precision (intra-day CV <15%), and recovery (>80%) . Include deuterated or stable isotope-labeled internal standards to correct for matrix effects.
Q. What enzymatic synthesis methods are suitable for generating this compound as a reference standard?
- Methodological Answer : Employ liver microsomes (e.g., human or rat) as biocatalysts in vitro. Incubate Phenyramidol with uridine 5′-diphosphoglucuronic acid (UDPGA) in a buffer (pH 7.4) containing MgCl₂. Monitor reaction progress using LC-MS/MS and terminate with organic solvents (e.g., acetonitrile). Purify the glucuronide via semi-preparative HPLC and confirm structure using NMR (e.g., ¹H, ¹³C) and high-resolution MS .
Q. How does this compound stability vary under different storage conditions?
- Methodological Answer : Store samples at –80°C in acidic conditions (pH 3–4) to prevent hydrolysis. Avoid repeated freeze-thaw cycles. For long-term stability (>6 months), use lyophilized forms in inert atmospheres. Validate stability by comparing pre- and post-storage concentrations using LC-MS/MS .
Advanced Research Questions
Q. What UDP-glucuronosyltransferase (UGT) isoforms are primarily responsible for Phenyramidol Glucuronidation?
- Methodological Answer : Conduct kinetic assays using recombinant UGT isoforms (e.g., UGT1A1, 1A9, 2B7). Measure glucuronide formation rates via LC-MS/MS and calculate kinetic parameters (Km, Vmax). Use chemical inhibitors (e.g., bilirubin for UGT1A1) or siRNA knockdown in hepatocytes to confirm isoform specificity .
Q. How does renal impairment affect the pharmacokinetics of this compound?
- Methodological Answer : Design a crossover study comparing healthy subjects and patients with severe renal impairment. Collect plasma and urine samples post-dose and quantify Phenyramidol and its glucuronide using validated LC-MS/MS. Calculate renal clearance (CLr) and assess correlations with glomerular filtration rate (GFR). Note that glucuronides, being hydrophilic, may accumulate in renal dysfunction but are typically pharmacologically inactive .
Q. What analytical challenges arise in distinguishing this compound from isomeric or co-eluting metabolites?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) with MS² fragmentation to differentiate isomers. Optimize chromatographic conditions (e.g., HILIC columns) for polar metabolites. Apply multivariate statistical tools (e.g., PCA) to spectral data for peak deconvolution . Cross-validate with synthetic standards.
Q. Can this compound serve as a biomarker for Phenyramidol’s metabolic activity in vivo?
- Methodological Answer : Correlate plasma glucuronide levels with parent drug exposure (AUC) in pharmacokinetic studies. Use Bayesian analysis to model hepatic glucuronidation efficiency. Compare urinary glucuronide excretion rates with CYP-mediated metabolite ratios to assess interindividual variability in UGT activity .
Q. How does this compound’s formation influence the parent drug’s pharmacological efficacy?
- Methodological Answer : In vitro, compare Phenyramidol’s receptor binding (e.g., COX inhibition) before and after glucuronidation using cell-based assays. In vivo, administer Phenyramidol with UGT inhibitors (e.g., probenecid) to assess changes in analgesic/anti-inflammatory efficacy. Note that glucuronides are typically inactive but may alter systemic exposure to the parent drug .
Methodological Considerations
- Data Contradictions : Address discrepancies in glucuronide quantification by standardizing pre-analytical protocols (e.g., hydrolysis prevention) and cross-validating assays across labs .
- Statistical Rigor : Use ANOVA for intergroup comparisons (e.g., healthy vs. renal impairment cohorts) and report effect sizes with 95% confidence intervals. Apply Bonferroni correction for multiple comparisons .
- Ethical Compliance : Ensure glucuronide synthesis and handling comply with institutional biosafety guidelines (e.g., PPE for microsomal work) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
